molecular formula C9H19NO B1380202 1-(Azepan-2-yl)propan-2-ol CAS No. 1506449-63-3

1-(Azepan-2-yl)propan-2-ol

Cat. No. B1380202
CAS RN: 1506449-63-3
M. Wt: 157.25 g/mol
InChI Key: ODOKIGUNVGCUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The IUPAC name of “1-(Azepan-2-yl)propan-2-ol” is 1-(2-azepanyl)-2-propanol . The InChI code is 1S/C9H19NO/c1-8(11)7-9-5-3-2-4-6-10-9/h8-11H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound has a molecular weight of 157.26 g/mol .

Scientific Research Applications

Antifungal Activity

A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives, exhibited high activity against Candida spp. strains. These compounds showed a lower minimum inhibitory concentration (MIC) compared to standard antifungals like Itraconazole and Fluconazole, indicating their potential as effective antifungal agents. One derivative, in particular, displayed exceptional selectivity against Candida albicans and Candida krusei with very low toxicity, as indicated by Artemia salina bioassay. Molecular docking studies suggest that the antifungal activity could be attributed to the binding affinity of halogen atoms in these derivatives to the HEME group present in 14-alpha demethylase (CYP51), a crucial enzyme in fungal cell membrane stability (Zambrano-Huerta et al., 2019).

Structural Analysis

The crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one was reported, where the azepan-2-one ring adopts a chair conformation and the 1,2,3,4-tetrahydropyridine ring adopts a half-chair conformation. In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular chains, which could be useful for designing materials or drugs with specific structural requirements (Pradeep et al., 2014).

Antioxidant Activity

3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives bearing different amino acids exhibited varying degrees of antioxidant activity. The introduction of different amino acids enhanced the antioxidant activities of these compounds, highlighting the potential for developing new antioxidants based on the structural framework of 1-(Azepan-2-yl)propan-2-ol derivatives (Kumar, Kumar, & Naik, 2009).

Drug Design and Molecular Interactions

Analysis of azepane isomers of designer drugs in the Tokyo area provided insight into the structural requirements for binding to biological targets. The study found new compounds with potential biological activity, highlighting the importance of structural analysis in the design of bioactive molecules. This research could inform the development of novel therapeutic agents based on azepane derivatives (Nakajima et al., 2012).

Safety and Hazards

“1-(Azepan-2-yl)propan-2-ol” is associated with several hazards. It can cause serious eye irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

1-(azepan-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-2-4-6-10-9/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOKIGUNVGCUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.